molecular formula C13H16O3 B1586132 Ethyl mesitylglyoxylate CAS No. 5524-57-2

Ethyl mesitylglyoxylate

Cat. No.: B1586132
CAS No.: 5524-57-2
M. Wt: 220.26 g/mol
InChI Key: XRSPPFOBPRPYLD-UHFFFAOYSA-N
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Preparation Methods

Ethyl mesitylglyoxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-bromomesitylene with lithium in diethyl ether at room temperature, followed by the addition of copper(I) cyanide in tetrahydrofuran and diethyl ether at low temperatures (-65 to -60°C). The final step involves the reaction with ethyl oxalyl chloride in tetrahydrofuran and diethyl ether at temperatures ranging from -60 to 20°C . This method yields a high purity product suitable for research and industrial applications.

Chemical Reactions Analysis

Ethyl mesitylglyoxylate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl mesitylglyoxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl mesitylglyoxylate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic reactions that can be studied to understand enzyme function and kinetics. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl mesitylglyoxylate can be compared with other similar compounds, such as:

    Ethyl glyoxylate: Similar in structure but lacks the mesityl group, making it less sterically hindered.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.

    Ethyl benzoylglyoxylate: Contains a benzoyl group instead of a mesityl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its mesityl group, which provides steric hindrance and influences its reactivity and interactions in chemical and biochemical contexts .

Properties

IUPAC Name

ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-5-16-13(15)12(14)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSPPFOBPRPYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371392
Record name ETHYL MESITYLGLYOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5524-57-2
Record name Ethyl 2,4,6-trimethyl-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5524-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL MESITYLGLYOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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